7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazolinone structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-methoxyaniline with 4-methoxybenzaldehyde, followed by cyclization and methylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities. These derivatives can be further modified to enhance their properties for specific applications.
Scientific Research Applications
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl 3-(4-methoxyphenyl)acrylate: This compound shares the methoxyphenyl groups but has a different core structure.
4-methoxyphenyl isocyanate: Another compound with methoxyphenyl groups, used in different chemical reactions.
Uniqueness
7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O3/c1-14-22-20(26-23(24-14)25-17-6-10-19(29-3)11-7-17)12-16(13-21(22)27)15-4-8-18(28-2)9-5-15/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) |
InChI Key |
BQUWYWRXUJCOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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